molecular formula C30H34N4O4S B12458406 N-phenyl-2-{[4-(2-phenylethyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-phenyl-2-{[4-(2-phenylethyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12458406
M. Wt: 546.7 g/mol
InChI Key: JWZYVIAKTHSXIC-UHFFFAOYSA-N
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Description

N-PHENYL-2-{[4-(2-PHENYLETHYL)-5-(3,4,5-TRIETHOXYPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, phenyl groups, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-2-{[4-(2-PHENYLETHYL)-5-(3,4,5-TRIETHOXYPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenyl Groups: The phenyl groups are introduced through nucleophilic substitution reactions, often using phenyl halides and suitable nucleophiles.

    Attachment of the Acetamide Moiety: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-2-{[4-(2-PHENYLETHYL)-5-(3,4,5-TRIETHOXYPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-PHENYL-2-{[4-(2-PHENYLETHYL)-5-(3,4,5-TRIETHOXYPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-PHENYL-2-{[4-(2-PHENYLETHYL)-5-(3,4,5-TRIETHOXYPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-PHENYL-2-{[4-(2-PHENYLETHYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-PHENYL-2-{[4-(2-PHENYLETHYL)-5-(3,4,5-TRIFLUOROMETHYLPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-PHENYL-2-{[4-(2-PHENYLETHYL)-5-(3,4,5-TRIETHOXYPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of the triethoxyphenyl group, which imparts distinct physicochemical properties. This structural feature may enhance its solubility, stability, and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C30H34N4O4S

Molecular Weight

546.7 g/mol

IUPAC Name

N-phenyl-2-[[4-(2-phenylethyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C30H34N4O4S/c1-4-36-25-19-23(20-26(37-5-2)28(25)38-6-3)29-32-33-30(34(29)18-17-22-13-9-7-10-14-22)39-21-27(35)31-24-15-11-8-12-16-24/h7-16,19-20H,4-6,17-18,21H2,1-3H3,(H,31,35)

InChI Key

JWZYVIAKTHSXIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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